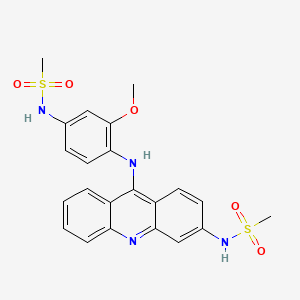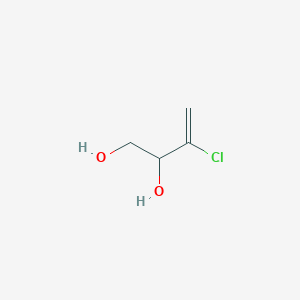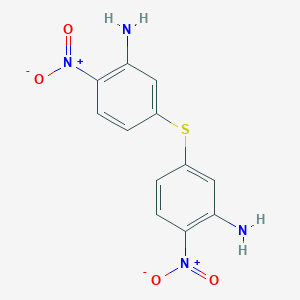
3,3'-Sulfanediylbis(6-nitroaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Sulfanediylbis(6-nitroaniline) is an organic compound that features two nitroaniline groups connected by a sulfur atom. This compound is part of the broader class of nitroanilines, which are known for their applications in various chemical processes and industries.
Vorbereitungsmethoden
One common method involves the nitration of 3,3’-dichloroaniline to form 3,3’-dichloro-6-nitroaniline, which is then reacted with a sulfur-containing compound to introduce the sulfur bridge . Industrial production methods often employ high-pressure reactors and specific catalysts to ensure high yield and selectivity .
Analyse Chemischer Reaktionen
3,3’-Sulfanediylbis(6-nitroaniline) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions include amines, substituted aromatic compounds, and further nitrated products .
Wissenschaftliche Forschungsanwendungen
3,3’-Sulfanediylbis(6-nitroaniline) has several applications in scientific research:
Wirkmechanismus
The mechanism by which 3,3’-Sulfanediylbis(6-nitroaniline) exerts its effects is primarily through its nitro groups, which can participate in redox reactions. These reactions can generate reactive oxygen species (ROS), which can have various biological effects, including antimicrobial activity . The sulfur bridge in the compound also plays a role in its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
3,3’-Sulfanediylbis(6-nitroaniline) can be compared to other nitroaniline derivatives such as 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline . While these compounds share the nitroaniline structure, 3,3’-Sulfanediylbis(6-nitroaniline) is unique due to the presence of the sulfur bridge, which imparts different chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Similar compounds include:
2-Nitroaniline: Used in the synthesis of dyes and pigments.
3-Nitroaniline: Studied for its antimicrobial properties.
4-Nitroaniline: Used in the production of pharmaceuticals and polymers.
Eigenschaften
CAS-Nummer |
102790-48-7 |
|---|---|
Molekularformel |
C12H10N4O4S |
Molekulargewicht |
306.30 g/mol |
IUPAC-Name |
5-(3-amino-4-nitrophenyl)sulfanyl-2-nitroaniline |
InChI |
InChI=1S/C12H10N4O4S/c13-9-5-7(1-3-11(9)15(17)18)21-8-2-4-12(16(19)20)10(14)6-8/h1-6H,13-14H2 |
InChI-Schlüssel |
RMNPPSMFYLYTPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1SC2=CC(=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


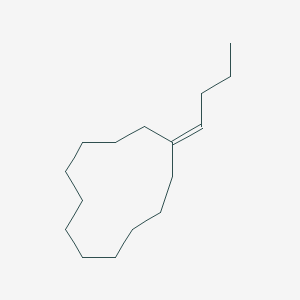

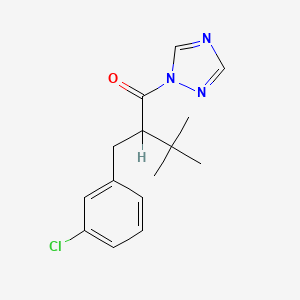
![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)
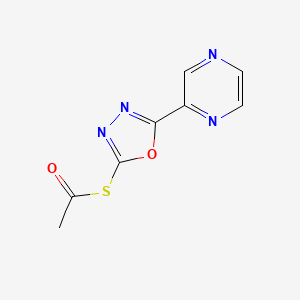
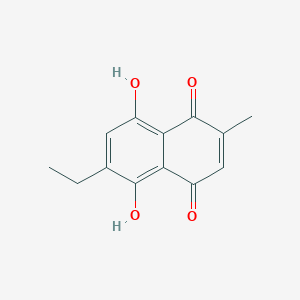
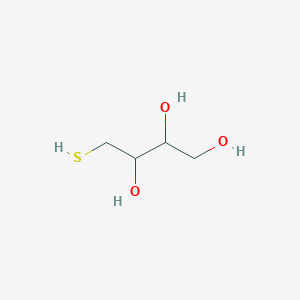
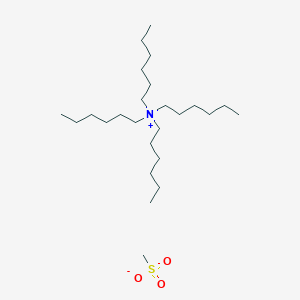
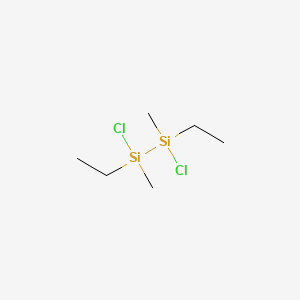

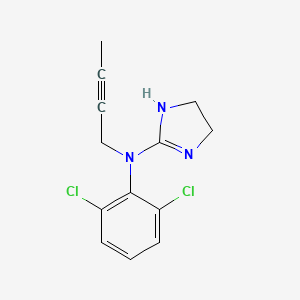
![4,4'-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine)](/img/structure/B14329144.png)
